molecular formula C11H20Cl2N2 B13497121 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride

Katalognummer: B13497121
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: HOTLULQAEPDTSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-(4-Tert-butylpyridin-2-yl)ethan-1-one: A ketone derivative with different reactivity and applications.

    4-Tert-butylpyridine: A simpler pyridine derivative used in various chemical reactions.

    2-Pyridinemethanamine: A related amine compound with distinct properties

Uniqueness: 1-(4-Tert-butylpyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structure, which combines the tert-butyl group and the ethan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Eigenschaften

Molekularformel

C11H20Cl2N2

Molekulargewicht

251.19 g/mol

IUPAC-Name

1-(4-tert-butylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-8(12)10-7-9(5-6-13-10)11(2,3)4;;/h5-8H,12H2,1-4H3;2*1H

InChI-Schlüssel

HOTLULQAEPDTSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=CC(=C1)C(C)(C)C)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.